High-Selectivity Profile: JTV-803 Exhibits a 100-Fold Preference for Factor Xa Over Thrombin, Trypsin, and Plasmin
JTV-803 demonstrates a high degree of selectivity for human factor Xa (FXa) over other key serine proteases in the coagulation cascade. It is approximately 100 times more selective for FXa compared to thrombin, trypsin, and plasmin [1]. This quantitative selectivity is a defining feature of its pharmacological profile, distinguishing it from less selective or pan-serine protease inhibitors.
| Evidence Dimension | Enzyme Selectivity (Ratio of Ki values) |
|---|---|
| Target Compound Data | Ki = 0.019 ± 0.001 μM for human Factor Xa |
| Comparator Or Baseline | Ki > 100 μM for human Thrombin; Ki = 13.6 ± 1.8 μM for bovine Trypsin; Ki = 78.2 ± 2.8 μM for human Plasmin |
| Quantified Difference | >5,200-fold over Thrombin; 716-fold over Trypsin; 4,116-fold over Plasmin |
| Conditions | In vitro enzyme inhibition assay using purified human and bovine enzymes. |
Why This Matters
This high selectivity is critical for researchers studying FXa-specific pathways without confounding off-target effects on thrombin or other proteases, ensuring clean mechanistic data.
- [1] Hayashi, M., Uesato, N., & Aisaka, K. (2002). Effects of activated factor X inhibitor, JTV-803, in a pig model of hemodialysis. Thrombosis Research, 107(6), 351-356. View Source
